molecular formula C11H8BrN3O B4509787 8-Bromo-6-methyl-1,2-dihydropyrazolo[4,3-c]quinolin-3-one

8-Bromo-6-methyl-1,2-dihydropyrazolo[4,3-c]quinolin-3-one

Cat. No.: B4509787
M. Wt: 278.10 g/mol
InChI Key: TVUCVSHENCIROF-UHFFFAOYSA-N
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Description

8-Bromo-6-methyl-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methyl-1,2-dihydropyrazolo[4,3-c]quinolin-3-one typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the use of aromatic hydrazines followed by a C–N Ullmann-type cross-coupling reaction under microwave irradiation . This method allows for the efficient formation of the pyrazoloquinoline core.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors for the condensation and cross-coupling reactions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-methyl-1,2-dihydropyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoloquinolines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

8-Bromo-6-methyl-1,2-dihydropyrazolo[4,3-c]quinolin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromo-6-methyl-1,2-dihydropyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]thiazoles
  • Pyrazolo[4,3-d]thiazoles
  • Pyrazolo[4,3-b][1,4]thiazines
  • Pyrazolo[3,4-b][1,4]-thiazines

Comparison: 8-Bromo-6-methyl-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is unique due to its specific substitution pattern and the presence of the bromine atom. This makes it distinct from other pyrazoloquinolines and related compounds, which may have different substituents and structural features. The presence of the bromine atom can influence the compound’s reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

8-bromo-6-methyl-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c1-5-2-6(12)3-7-9(5)13-4-8-10(7)14-15-11(8)16/h2-4H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUCVSHENCIROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C3C(=CN=C12)C(=O)NN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-6-methyl-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Reactant of Route 2
8-Bromo-6-methyl-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Reactant of Route 3
8-Bromo-6-methyl-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Reactant of Route 4
8-Bromo-6-methyl-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Reactant of Route 5
8-Bromo-6-methyl-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Reactant of Route 6
8-Bromo-6-methyl-1,2-dihydropyrazolo[4,3-c]quinolin-3-one

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